Pyridine-2-carbothioic acid dimethylamide
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Overview
Description
Pyridine-2-carbothioic acid dimethylamide is an organic compound with the molecular formula C8H10N2S It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-carbothioic acid dimethylamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbothioic acid with dimethylamine. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the reaction conditions can be optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carbothioic acid dimethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkoxylated pyridine derivatives.
Scientific Research Applications
Pyridine-2-carbothioic acid dimethylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit interesting biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of pyridine-2-carbothioic acid dimethylamide involves its interaction with specific molecular targets. For example, in biological systems, it can bind to metal ions and form complexes that inhibit the activity of certain enzymes. These interactions can disrupt essential biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Pyridine-2-carbothioic acid dimethylamide can be compared with other similar compounds, such as:
Pyridine-2-carboxamide: This compound has a similar structure but lacks the thiocarbonyl group, which can significantly alter its chemical reactivity and biological activity.
Pyridine-2-carbothioamide: This compound is similar but contains a primary amide group instead of the dimethylamide group, affecting its solubility and interaction with other molecules.
Pyridine-2,6-dicarboxamide: This compound has two amide groups, which can lead to different coordination chemistry and biological activities compared to this compound.
Properties
IUPAC Name |
N,N-dimethylpyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-10(2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPORBJWJMRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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